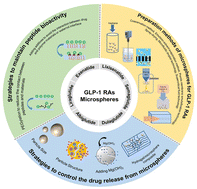A review of recent research and development on GLP-1 receptor agonists-sustained-release microspheres
Journal of Materials Chemistry B Pub Date: 2023-11-08 DOI: 10.1039/D3TB02207B
Abstract
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are increasingly used in treating type 2 diabetes (T2D). However, owing to their limited oral bioavailability, most commercially available GLP-1 RAs are administered through frequent subcutaneous injections, which may result in poor patient compliance during clinical treatment. To improve patients’ compliance, sustained-release GLP-1 RA-loaded microspheres have been explored. This review is an overview of recent progress and research in GLP-1 RA-loaded microspheres. First, the fabrication methods of GLP-1 RA-loaded microspheres including the coacervation method, emulsion–solvent evaporation method based on agitation, premix membrane emulsification technology, spray drying, microfluidic droplet technology, and supercritical fluid technology are summarized. Next, the strategies for maintaining GLP-1 RAs’ stability and activity in microspheres by adding additives and PEGylation are reviewed. Finally, the effect of particle size, drug distribution, the internal structure of microspheres, and the hydrogel/microsphere composite strategy on improved release behavior is summarized.


Recommended Literature
- [1] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [2] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [3] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [4] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [5] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [6] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [7] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [8] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [9] Isolation of extracellular vesicles with multivalent aptamers
- [10] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 10405-85-3
-
CAS no.: 144409-99-4
-
CAS no.: 1718-53-2









